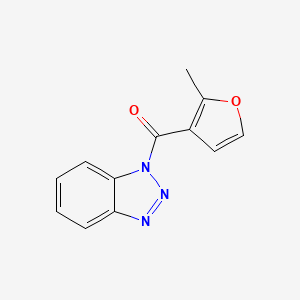![molecular formula C15H20BrNO2 B5859734 1-[(4-bromo-2-methylphenoxy)acetyl]azepane CAS No. 434303-69-2](/img/structure/B5859734.png)
1-[(4-bromo-2-methylphenoxy)acetyl]azepane
Übersicht
Beschreibung
1-[(4-bromo-2-methylphenoxy)acetyl]azepane, also known as BMAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. BMAA is a member of the azepane family of compounds and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[(4-bromo-2-methylphenoxy)acetyl]azepane is not fully understood, but it is thought to involve the inhibition of glutamate uptake by neurons. This leads to an increase in extracellular glutamate levels, which can cause excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress, mitochondrial dysfunction, and DNA damage. This compound has also been shown to cause protein misfolding and aggregation, which may contribute to the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-bromo-2-methylphenoxy)acetyl]azepane has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also relatively stable and has a long shelf life. However, there are also limitations to its use. This compound is a toxic compound and must be handled with care. It is also relatively expensive, which may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for research involving 1-[(4-bromo-2-methylphenoxy)acetyl]azepane. One area of interest is in the development of new treatments for neurodegenerative diseases based on the mechanisms underlying this compound-induced neurotoxicity. Another area of interest is in the development of new methods for synthesizing this compound and related compounds. Finally, there is a need for further research into the biochemical and physiological effects of this compound, particularly in the context of neurodegenerative diseases.
Synthesemethoden
1-[(4-bromo-2-methylphenoxy)acetyl]azepane can be synthesized using a variety of methods, including the reaction of 4-bromo-2-methylphenol with acetyl chloride followed by reaction with azepane. Another method involves the reaction of 4-bromo-2-methylphenol with 2-azepanone followed by acetylation.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromo-2-methylphenoxy)acetyl]azepane has been used in a variety of scientific research applications. One area of interest is in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to induce neurotoxicity and may be a useful tool in understanding the mechanisms underlying these diseases.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-(4-bromo-2-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-12-10-13(16)6-7-14(12)19-11-15(18)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJQEZJGQURNPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801173020 | |
| Record name | 2-(4-Bromo-2-methylphenoxy)-1-(hexahydro-1H-azepin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801173020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
434303-69-2 | |
| Record name | 2-(4-Bromo-2-methylphenoxy)-1-(hexahydro-1H-azepin-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=434303-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromo-2-methylphenoxy)-1-(hexahydro-1H-azepin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801173020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B5859663.png)

![N-cyclopropyl-2-[(2,5-dimethoxybenzylidene)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5859674.png)

![N-[2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5859694.png)
![4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5859699.png)
![2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide](/img/structure/B5859707.png)
![1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5859708.png)
![5-[(cyclohexylamino)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5859716.png)
![N-[4-({[2-(4-fluorophenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5859742.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B5859749.png)

![(3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5859768.png)